molecular formula C16H14OS B12614678 1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one CAS No. 918340-93-9

1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one

Cat. No.: B12614678
CAS No.: 918340-93-9
M. Wt: 254.3 g/mol
InChI Key: QPLCVIAXQULLRI-UHFFFAOYSA-N
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Description

1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one is an organic compound with the molecular formula C14H12OS. It is also known by other names such as 4-Phenylthioacetophenone. This compound is characterized by the presence of a phenylsulfanyl group attached to an ethenyl group, which is further connected to a phenyl ring with an ethanone group. It is a colorless to white crystalline solid that is slightly soluble in water but soluble in organic solvents like methanol and ethanol .

Preparation Methods

The synthesis of 1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one can be achieved through several methods. One common synthetic route involves the reaction of benzoic acid with anhydrous acetic acid, followed by the addition of sodium nitrite solution. This mixture is then reacted with a thioether at 60-70°C for 2-3 hours. The solution is filtered during the cooling process to obtain the pure product . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, potentially contributing to the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfanyl group can form interactions with active sites of enzymes, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

1-{4-[2-(Phenylsulfanyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds such as:

This compound’s unique structure and reactivity make it valuable in various fields of research and industry, highlighting its versatility and importance.

Properties

CAS No.

918340-93-9

Molecular Formula

C16H14OS

Molecular Weight

254.3 g/mol

IUPAC Name

1-[4-(2-phenylsulfanylethenyl)phenyl]ethanone

InChI

InChI=1S/C16H14OS/c1-13(17)15-9-7-14(8-10-15)11-12-18-16-5-3-2-4-6-16/h2-12H,1H3

InChI Key

QPLCVIAXQULLRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CSC2=CC=CC=C2

Origin of Product

United States

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